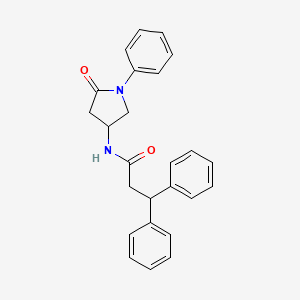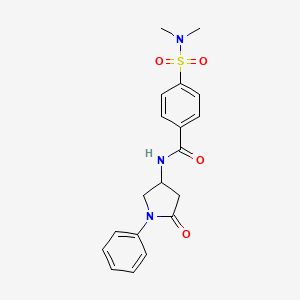
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide, also known as OTPB, is a synthetic small molecule compound with a wide range of applications in scientific research and lab experiments. OTPB is a highly versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of certain compounds.
Aplicaciones Científicas De Investigación
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has a variety of applications in scientific research and lab experiments. It can be used as a starting material for the synthesis of other compounds, such as those used in drug development and cancer research. N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can also be used to study the biochemical and physiological effects of certain compounds, such as those used in drug development and cancer research. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can be used as a tool to study the mechanism of action of certain compounds, as well as to study the pharmacokinetics and pharmacodynamics of certain compounds.
Mecanismo De Acción
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can reduce the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on COX-2, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. By inhibiting the activity of 5-LOX, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can reduce the production of leukotrienes, which are involved in inflammation, bronchoconstriction, and allergic reactions. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can increase the levels of acetylcholine in the body, which can lead to improved cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It is a highly versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of certain compounds. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is relatively inexpensive and easy to obtain. However, there are some limitations to using N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide in lab experiments. N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is a synthetic compound and therefore may not have the same effects as naturally occurring compounds. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is a relatively new compound and therefore there is limited research on its effects.
Direcciones Futuras
The potential future directions for N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and cancer research. Additionally, further research into the mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide could lead to new therapeutic approaches for the treatment of inflammation, pain, and fever. Additionally, further research into the pharmacokinetics and pharmacodynamics of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide could lead to improved safety and efficacy of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide-based drugs. Finally, further research into the synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide could lead to improved methods of production and new derivatives of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide with improved properties.
Métodos De Síntesis
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is synthesized in a two-step process. The first step involves the reaction of 5-oxo-1-phenylpyrrolidin-3-yl chloride with 3-trifluoromethylbenzamide in the presence of a base, such as potassium carbonate, to form N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide. The second step involves the hydrolysis of the compound in the presence of acid, such as hydrochloric acid, to form the desired product.
Propiedades
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)13-6-4-5-12(9-13)17(25)22-14-10-16(24)23(11-14)15-7-2-1-3-8-15/h1-9,14H,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUQTNNUMPJXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6491440.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491446.png)
![N-(2-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491454.png)
![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6491466.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6491470.png)
![N-(3-chlorophenyl)-N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491472.png)
![5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6491479.png)
![3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile](/img/structure/B6491483.png)
![3-phenyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491494.png)
![1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491503.png)
![8-(4-chlorophenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6491511.png)
![3-(3-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491513.png)

